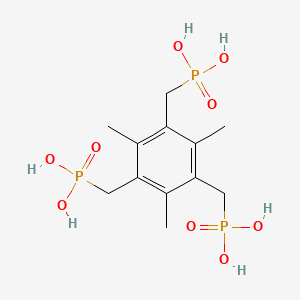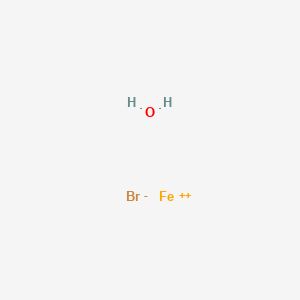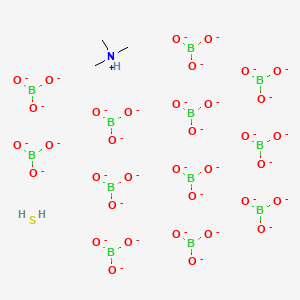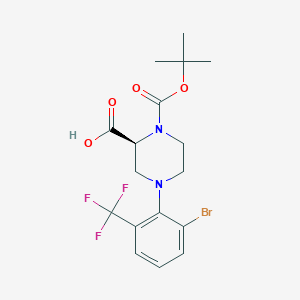
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a nitro group at the 5-position and a carboxamide group attached to the thiophene ring, with a 3-methylphenyl substituent on the nitrogen atom of the carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-methylphenylamine with 5-nitrothiophene-3-carboxylic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial synthesis may also involve the use of alternative coupling agents and catalysts to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed
Reduction: 5-amino-3-thiophenecarboxamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
5-Nitrothiophene-2-carboxamide: Lacks the 3-methylphenyl substituent, which may affect its biological activity and chemical reactivity.
N-Phenyl-5-nitro-3-thiophenecarboxamide: Similar structure but without the methyl group on the phenyl ring, which can influence its pharmacokinetic properties.
N-(3-Methylphenyl)-2-nitro-3-thiophenecarboxamide: The position of the nitro group is different, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
146795-30-4 |
|---|---|
Fórmula molecular |
C12H10N2O3S |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c1-8-3-2-4-10(5-8)13-12(15)9-6-11(14(16)17)18-7-9/h2-7H,1H3,(H,13,15) |
Clave InChI |
DAQYBCYKZBRYOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)


![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)



![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)





